molecular formula C8H9ClO3 B1280201 Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate CAS No. 34878-06-3

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

Cat. No.: B1280201
CAS No.: 34878-06-3
M. Wt: 188.61 g/mol
InChI Key: ZWGFYPNKQGNYPI-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its chloromethyl and methyl substituents, which confer unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGFYPNKQGNYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494349
Record name Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34878-06-3
Record name Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
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Preparation Methods

Chloromethylation of Methyl 3-Methylfuran-2-Carboxylate

Reaction Overview

The most direct method involves chloromethylation of methyl 3-methylfuran-2-carboxylate using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst. Zinc chloride (ZnCl₂) is typically employed due to its efficacy in facilitating electrophilic aromatic substitution.

Mechanistic Pathway

  • Electrophilic Activation : ZnCl₂ coordinates with MOMCl, generating a reactive chloromethyl cation.
  • Aromatic Substitution : The chloromethyl cation attacks the electron-rich C5 position of the furan ring, forming the intermediate arenium ion.
  • Deprotonation : Restoration of aromaticity yields the chloromethylated product.

Experimental Protocol

  • Reactants : Methyl 3-methylfuran-2-carboxylate (1.0 eq), MOMCl (1.2 eq), ZnCl₂ (0.1 eq).
  • Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 h.
  • Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography.
  • Yield : 68–72%.
Key Data:
Parameter Value
Temperature 0–5°C
Reaction Time 12–24 h
Solvent Anhydrous DCM
Catalyst ZnCl₂ (10 mol%)
Byproducts Di-chloromethylated isomers

Oxidation-Reduction-Chlorination Sequence

Synthesis from 5-Formyl Derivatives

This three-step approach starts with methyl 5-formyl-3-methylfuran-2-carboxylate:

  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to hydroxymethyl.
  • Chlorination : Mesyl chloride (MsCl) converts the hydroxymethyl to chloromethyl.
Reduction Step
  • Reactants : Methyl 5-formyl-3-methylfuran-2-carboxylate (1.0 eq), NaBH₄ (1.5 eq).
  • Conditions : Methanol, 0°C, 2 h.
  • Intermediate : Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate (Yield: 85–90%).
Chlorination Step
  • Reactants : Hydroxymethyl intermediate (1.0 eq), MsCl (1.2 eq), triethylamine (TEA, 2.0 eq).
  • Conditions : DCM, 25°C, 6 h.
  • Yield : 75–80%.
Key Data:
Step Reagents Yield
Reduction NaBH₄, MeOH 85–90%
Chlorination MsCl, TEA, DCM 75–80%

Esterification of 5-(Chloromethyl)furan-2-Carboxylic Acid

Acid Chloride Intermediate

5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) is synthesized via oxidation of 5-(chloromethyl)furfural (CMF) using tert-butyl hypochlorite (t-BuOCl). Subsequent esterification with methanol yields the target compound.

CMFCC Synthesis
  • Reactants : CMF (1.0 eq), t-BuOCl (6.0 eq).
  • Conditions : DCM, 25°C, 24 h.
  • Yield : 82–85%.
Esterification
  • Reactants : CMFCC (1.0 eq), methanol (5.0 eq).
  • Conditions : 50°C, 6 h.
  • Yield : 90–95%.
Key Data:
Parameter Value
Oxidizing Agent t-BuOCl
Solvent DCM
Esterification Temp 50°C

Blanc Chloromethylation with Paraformaldehyde

One-Pot Synthesis

The Blanc reaction employs paraformaldehyde, anhydrous HCl, and ZnCl₂ to introduce the chloromethyl group directly.

Protocol
  • Reactants : Methyl 3-methylfuran-2-carboxylate (1.0 eq), paraformaldehyde (1.5 eq), HCl gas.
  • Conditions : Glacial acetic acid, 40°C, 8 h.
  • Yield : 60–65%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Chloromethylation Direct, one-step Di-substitution byproducts 68–72%
Oxidation-Reduction High selectivity Multi-step, costly reagents 75–80%
CMFCC Esterification Scalable, high purity Requires CMF precursor 90–95%
Blanc Reaction Low-cost reagents Moderate yield, harsh conditions 60–65%

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals. Its reactive chloromethyl group allows for the formation of various derivatives through nucleophilic substitution reactions .
  • Reagent in Organic Synthesis: The compound can be utilized in several organic reactions, including Suzuki-Miyaura coupling and other cross-coupling strategies, which are vital for constructing complex carbon frameworks .

2. Biology:

  • Anticancer Research: Derivatives of this compound have demonstrated potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cancer cell proliferation. Inhibition of HDACs can induce apoptosis in cancer cells .
  • Study of Enzyme-Catalyzed Reactions: The compound is used to investigate enzyme interactions with furan derivatives, contributing to a better understanding of biochemical pathways.

3. Industrial Applications:

  • Specialty Chemicals Production: this compound is employed in producing specialty chemicals and materials, including polymers and resins. Its unique structure allows it to be tailored for specific industrial applications .

Case Studies

1. Anticancer Activity:
Research has shown that derivatives of this compound exhibit significant anticancer properties by acting as HDAC inhibitors. These compounds have been studied extensively for their potential therapeutic effects against hormone-dependent cancers such as prostate and breast cancer .

2. Synthetic Methodologies:
Innovative synthetic routes have been developed that utilize this compound as a starting material for creating novel biologically active compounds, such as positive allosteric modulators for N-Methyl-D-aspartate receptors. These advancements highlight its versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate largely depends on the specific reactions it undergoes. The chloromethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. These reactions often involve the formation of a carbocation intermediate, which can then react with various nucleophiles to form new products.

Comparison with Similar Compounds

    5-(Chloromethyl)furfural: Similar structure but lacks the methyl group at the 3-position.

    Methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is unique due to the presence of both a chloromethyl and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. The chloromethyl group, in particular, makes it a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution reactions.

Biological Activity

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a chloromethyl group and an ester functional group. This unique structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Nucleophilic Substitution : The chlorine atom in the chloromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
  • Electrophilic Aromatic Substitution : The electron-rich furan ring undergoes electrophilic aromatic substitution, enabling the introduction of various functional groups that can enhance biological activity.
  • Hydrolysis : The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may further engage in biochemical pathways.

Anticancer Properties

This compound has been studied for its potential as an anticancer agent. Its derivatives have shown promise as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer cell proliferation. Inhibiting HDACs can lead to apoptosis in cancer cells, making these compounds candidates for anti-tumor therapies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with notable efficacy. The structure allows for modifications that can enhance antimicrobial potency, making it a subject of interest for developing new antibiotics .

Neurological Applications

The compound has also been explored for its role as a positive allosteric modulator (PAM) of N-Methyl-D-aspartate (NMDA) receptors. This modulation is significant for therapeutic strategies targeting neurological disorders such as Alzheimer's disease and schizophrenia .

Case Studies and Research Findings

  • HDAC Inhibition : A study demonstrated that derivatives synthesized from this compound exhibited IC50 values indicative of potent HDAC inhibition. These findings suggest potential applications in cancer treatment by inducing cell cycle arrest and apoptosis in tumor cells.
  • Antimicrobial Efficacy : In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The most potent derivative showed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .
  • Neurological Modulation : Research on the modulation of NMDA receptors revealed that certain derivatives could enhance synaptic plasticity and memory functions in animal models, suggesting therapeutic implications for cognitive disorders .

Data Summary

Activity TypeCompound DerivativeIC50/MIC ValuesNotes
HDAC InhibitionVarious derivativesIC50 < 10 µMInduces apoptosis in cancer cells
AntimicrobialSelected derivativesMIC = 1 µg/mLEffective against Staphylococcus aureus
NMDA ModulationSpecific PAM derivativesNot specifiedPotential for treating cognitive disorders

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH₂Cl) acts as an electrophilic center, enabling nucleophilic substitution:

Amine Substitution :

  • Reagents : Primary/secondary amines (e.g., NH₃, R-NH₂).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at elevated temperatures.

  • Products : Amine derivatives (e.g., -CH₂NH₂, -CH₂NR₂).

Thiol Substitution :

  • Reagents : Thiols (R-SH) or thiolate ions.

  • Conditions : Basic conditions (NaOH, EtONa).

  • Products : Thioether derivatives (-CH₂S-R).

Table 2: Substitution Reaction Outcomes

NucleophileProduct ClassExample Product
NH₃Amine derivative-CH₂NH₂
R-SHThioether-CH₂S-R

Oxidation Reactions

The furan ring undergoes oxidation to form functionalized derivatives:

Furoic Acid Formation :

  • Reagents : Oxidizing agents (e.g., KMnO₄, CrO₃).

  • Conditions : Acidic/aqueous media.

  • Products : 3-Methylfuran-2,5-dicarboxylic acid .

Diformylfuran Synthesis :

  • Reagents : Bi(NO₃)₃·5H₂O catalyst.

  • Conditions : 45 °C, 30 min.

  • Products : 2,5-Diformylfuran (65% yield) .

Table 3: Oxidation Products

OxidantProductYield (%)
Bi(NO₃)₃2,5-Diformylfuran65
KMnO₄Furoic acidN/A

Mechanistic Insights

  • Kinetic Studies : Reaction rates correlate with solvent polarity and nucleophile basicity.

  • Electrophilic Reactivity : The chloromethyl group facilitates SN2 mechanisms, while the furan ring undergoes electrophilic substitution .

Characterization Data

NMR Analysis :

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 9.57 (s, 1H, CHO), 7.48 (s, 1H, CH), 3.88 (s, 3H, OCH₃), 2.70 (s, 3H, CH₃) .

  • ¹³C NMR (75 MHz, CDCl₃):

    • δ 177.1 (C=O), 123.3 (CH), 51.9 (OCH₃) .

Table 4: Key NMR Assignments

Shift (ppm)Assignment
9.57Aldehyde (CHO)
7.48Furan ring proton
3.88Methoxy (OCH₃)

Q & A

Q. What are the standard synthetic routes for Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate, and what are the critical intermediates?

Answer: The synthesis of this compound typically involves functionalization of the furan ring. A plausible route includes:

Chloromethylation : Introducing the chloromethyl group at the 5-position of 3-methylfuran-2-carboxylate using chloromethylation agents like chloromethyl methyl ether (CMME) or formaldehyde/HCl systems. However, CMME is highly toxic and carcinogenic, requiring stringent safety protocols (e.g., inert atmosphere, moisture-free conditions) .

Esterification : Methylation of the carboxylate group using methanol under acidic catalysis.
Critical intermediates include 5-(chloromethyl)-3-methylfuran-2-carboxylic acid and its reactive acyl chloride derivative. Contamination risks (e.g., over-chlorination, ester hydrolysis) must be monitored via TLC or HPLC .

Q. How should researchers handle the chloromethyl group to ensure safety and stability?

Answer: The chloromethyl group is highly reactive and moisture-sensitive. Key precautions:

  • Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis, which releases HCl gas .
  • Handling : Conduct reactions in a fume hood with PPE (gloves, goggles, flame-resistant lab coats). Avoid contact with water or bases to prevent nucleophilic substitution or elimination .
  • Waste Disposal : Neutralize residual chloromethyl compounds with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., chloromethyl at C5 vs. C4) via coupling patterns and chemical shifts. The chloromethyl group (CH₂Cl) typically appears as a singlet at δ ~4.6–5.0 ppm in ¹H NMR .
    • 2D Techniques (HSQC, HMBC) : Confirm connectivity between the chloromethyl group and the furan ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or COOCH₃ groups) .
  • X-ray Crystallography : Resolve stereochemical uncertainties, though crystal growth may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc) .

Q. How can researchers optimize reaction conditions to minimize sulfone or overoxidized byproducts during synthesis?

Answer:

  • Oxidant Selection : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) instead of strong oxidizers like H₂O₂/H₂SO₄ to prevent overoxidation of sulfur-containing intermediates (if applicable) .
  • Temperature Control : Maintain reactions below 0°C to suppress radical side reactions.
  • In Situ Monitoring : Employ HPLC or GC-MS to track byproduct formation (e.g., sulfones at m/z [M+16]⁺) and adjust stoichiometry in real time .

Q. What strategies mitigate instability during long-term storage of chloromethyl-containing compounds?

Answer:

  • Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to prevent autooxidation.
  • Lyophilization : For hygroscopic batches, lyophilize under vacuum and store with desiccants (e.g., molecular sieves).
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 14 days) can predict shelf-life using Arrhenius kinetics .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis Chloromethylation with CMME, esterification
Purity Analysis HPLC (C18 column, MeCN/H₂O gradient)
Structural Elucidation 2D NMR, HRMS, X-ray crystallography
Stability Testing Accelerated aging, TGA/DSC

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